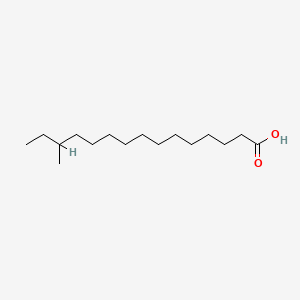

13-Methylpentadecanoic acid

Vue d'ensemble

Description

13-Methylpentadecanoic acid , also known as iso-C16:0 , is a branched-chain fatty acid. Its chemical formula is C₁₆H₃₂O₂ , and its molecular weight is approximately 256.42 g/mol . This compound belongs to the class of odd- and branched-chain fatty acids (OBCFA) and exhibits unique structural features.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Medicine: Diagnostic Imaging

13-Methylpentadecanoic acid: has been utilized in myocardial scintigraphy to predict the response to beta-blocker therapy in patients with dilated cardiomyopathy . This application is significant in cardiology, providing insights into myocardial fatty acid metabolism and aiding in the management of heart conditions.

Biochemistry: Lipid Metabolism and Inflammation

In biochemistry, 13-Methylpentadecanoic acid influences the expression of genes responsible for lipid synthesis and inflammation in human adipose cells . This is crucial for understanding obesity-related disorders and could lead to therapeutic interventions targeting dyslipidemia and adipose inflammation.

Agriculture: Soil Amendment

While specific studies on 13-Methylpentadecanoic acid in agriculture are limited, branched fatty acids like this one can be used to modify soil properties and enhance plant growth. They may also serve as biomarkers for soil microbial communities, which are essential for nutrient cycling and soil health .

Material Science: Thermophysical Properties

In material science, the thermophysical properties of 13-Methylpentadecanoic acid are critically evaluated for various applications. Its melting point, boiling temperature, and thermal conductivity are of particular interest for designing materials that require specific thermal characteristics .

Environmental Science: VOC Analysis in Cosmetics

13-Methylpentadecanoic acid: may be part of the volatile organic compounds (VOCs) profile in cosmetics. Understanding its environmental impact and potential health effects is vital for developing safer cosmetic products .

Food Industry: Flavor and Nutraceuticals

Lipases, which can act on 13-Methylpentadecanoic acid , are used in the food industry to produce high-value compounds like fatty acid esters, which serve as flavoring agents or antioxidants . This application is significant for enhancing food quality and providing health benefits.

Mécanisme D'action

Target of Action

As a long-chain fatty acid , it may interact with various enzymes and receptors involved in lipid metabolism and signaling.

Biochemical Pathways

13-Methylpentadecanoic acid, being a fatty acid, is likely involved in fatty acid metabolism . It may be broken down through beta-oxidation to produce energy, or incorporated into complex lipids for use in cell membranes and signaling molecules.

Action Environment

Environmental factors such as diet, temperature, and pH could potentially influence the action, efficacy, and stability of 13-Methylpentadecanoic acid . For instance, a diet high in fats may increase the absorption and utilization of this fatty acid.

Propriétés

IUPAC Name |

13-methylpentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWASUAHHCLARMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942151 | |

| Record name | 13-Methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Methylpentadecanoic acid | |

CAS RN |

20121-96-4 | |

| Record name | Anteisohexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20121-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 13-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020121964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Methylpentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

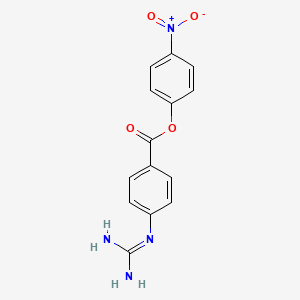

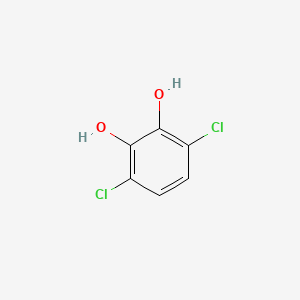

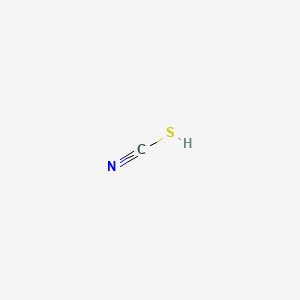

Feasible Synthetic Routes

Q & A

Q1: Where has 13-Methylpentadecanoic acid been found in nature?

A2: 13-Methylpentadecanoic acid has been identified in the liver lipids of baboons. [] It represents a novel anteiso branched-chain fatty acid with an odd number of carbon atoms. [] Further research may reveal its presence and potential roles in other organisms.

Q2: Are there any analytical techniques available to study 13-Methylpentadecanoic acid?

A3: While not specifically mentioned in the provided abstracts, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique commonly employed to identify and quantify fatty acids, including branched-chain fatty acids like 13-Methylpentadecanoic acid. [] This method allows for the separation and detection of different fatty acid methyl esters based on their retention times and mass fragmentation patterns, enabling researchers to determine the fatty acid composition of biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,13S,14S)-17-but-2-ynyl-17-hydroxy-13-methyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1212364.png)

![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1212370.png)